Methyl 6-(pyrrolidin-2-yl)nicotinate
Description
Methyl 6-(pyrrolidin-2-yl)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the carboxylate position and a pyrrolidine ring substituted at the 6-position of the pyridine core. Pyrrolidine-containing compounds are known for their roles in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding, which may influence pharmacological targeting, such as neurological or anti-fibrotic applications .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 6-pyrrolidin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)8-4-5-10(13-7-8)9-3-2-6-12-9/h4-5,7,9,12H,2-3,6H2,1H3 |
InChI Key |
BCSLUQCWBMBMBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
The preparation of Methyl 6-(pyrrolidin-2-yl)nicotinate typically involves the reaction of 6-methylnicotinate with pyrrolidine under specific conditions. One method involves using 6-methylnicotinate methyl ester as a starting material, which reacts with pyrrolidine in the presence of an aprotic solvent like toluene or tetrahydrofuran . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve optimizing the reaction conditions to achieve high purity and yield, making the process suitable for large-scale production .
Chemical Reactions Analysis
Methyl 6-(pyrrolidin-2-yl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nicotinic acid derivatives, while reduction may yield pyrrolidine-substituted nicotinic alcohols .
Scientific Research Applications
Methyl 6-(pyrrolidin-2-yl)nicotinate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and receptor binding due to its ability to mimic natural substrates. In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Industrial applications include its use in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl 6-(pyrrolidin-2-yl)nicotinate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to fit into the active sites of enzymes and receptors, facilitating binding and subsequent biological effects. The compound can modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 6-position of the pyridine ring and ester groups. Below is a comparative analysis:
Substituent Effects:
- Pyrrolidine vs. Morpholine : Pyrrolidine’s secondary amine may improve lipid solubility and membrane permeability compared to morpholine’s oxygen-containing ring, which increases polarity .
- Alkyl vs. Heterocyclic : Methyl groups (e.g., Methyl 6-methyl nicotinate) enhance lipophilicity, while heterocycles like pyrrolidine offer hydrogen-bonding sites for target engagement .
- Electron-withdrawing Groups : Chlorine in Methyl 6-chloronicotinate facilitates nucleophilic substitution reactions, making it a versatile synthetic intermediate .
Physical Properties
Data from structurally related compounds (melting points, yields):
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
